

Application Note: Quantification of Buprenorphine in Human Plasma by HPLC-MS/MS

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Compound of Interest

Compound Name: *Buprenorphine*

Cat. No.: *B10782530*

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Abstract

This application note presents a detailed and robust HPLC-MS/MS method for the sensitive and selective quantification of buprenorphine in human plasma. The described protocol is intended for researchers, scientists, and drug development professionals requiring accurate measurement of buprenorphine concentrations for pharmacokinetic studies, clinical monitoring, and forensic analysis. The method utilizes a simple liquid-liquid extraction procedure for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The method has been validated for linearity, accuracy, precision, and recovery.

Introduction

Buprenorphine is a semi-synthetic opioid derivative of thebaine, widely used for the treatment of opioid dependence and moderate to severe pain. Due to its pharmacological potency, plasma concentrations of buprenorphine are often in the low pg/mL to ng/mL range, necessitating a highly sensitive and specific analytical method for its quantification. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has become the gold standard for this application due to its superior sensitivity, selectivity, and speed. This document provides a comprehensive protocol for the determination of buprenorphine in human plasma.

Experimental

Materials and Reagents

- Buprenorphine reference standard (Cerilliant)
- Buprenorphine-d4 (internal standard, IS) (Cerilliant)
- Methanol (HPLC grade, Fisher Scientific)
- Acetonitrile (HPLC grade, Fisher Scientific)
- Ammonium acetate (Sigma-Aldrich)
- Formic acid (Sigma-Aldrich)
- Ethyl acetate (Fisher Scientific)
- 5 M Ammonium hydroxide (NH₄OH)
- Deionized water (Milli-Q or equivalent)
- Human plasma (drug-free)

Instrumentation

- HPLC System: Agilent 1200 series or equivalent, consisting of a binary pump, autosampler, and column compartment.
- Mass Spectrometer: API 5000 triple quadrupole mass spectrometer (Applied Biosystems) or equivalent, equipped with an electrospray ionization (ESI) source.
- Analytical Column: Shiseido MG C18 (5 µm, 2.0 mm × 50 mm) or equivalent.[\[1\]](#)

Sample Preparation: Liquid-Liquid Extraction (LLE)

- Pipette 200 µL of human plasma into a clean microcentrifuge tube.[\[1\]](#)
- Add 25 µL of the internal standard working solution (Buprenorphine-d4, 5 ng/mL in 50:50 methanol:water).

- Add 30 μ L of 5 M NH_4OH and vortex for 2 minutes.[\[1\]](#)
- Add 800 μ L of ethyl acetate and vortex for 10 minutes.[\[1\]](#)
- Centrifuge at 4000 rpm for 10 minutes at 4°C.[\[1\]](#)
- Transfer 550 μ L of the upper organic layer to a clean 96-well plate.[\[1\]](#)
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 50°C.[\[1\]](#)
- Reconstitute the dried extract with 100 μ L of the initial mobile phase composition (see section 2.4).[\[1\]](#)
- Inject 20 μ L of the reconstituted sample into the HPLC-MS/MS system.[\[1\]](#)

HPLC Conditions

- Mobile Phase A: 3 mM Ammonium trifluoroacetate (NH_4TFA) in water with 0.004% formic acid.[\[1\]](#)
- Mobile Phase B: 3 mM NH_4TFA in 75% methanol with 0.004% formic acid.[\[1\]](#)
- Flow Rate: 400 μ L/min.[\[1\]](#)
- Column Temperature: 50°C.[\[1\]](#)
- Autosampler Temperature: 8°C.[\[1\]](#)
- Gradient Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0.01	55	45
0.20	55	45
2.00	0	100
3.00	0	100
3.10	55	45
4.10	55	45

Table 1: HPLC Gradient
Program.[\[1\]](#)

Mass Spectrometry Conditions

- Ionization Mode: Electrospray Ionization (ESI), Positive.[\[1\]](#)
- IonSpray Voltage: 2000 V.[\[1\]](#)
- Source Temperature: 550°C.[\[1\]](#)
- Curtain Gas (CUR): 30 units.[\[1\]](#)
- Gas 1 (GS1): 30 units.[\[1\]](#)
- Gas 2 (GS2): 40 units.[\[1\]](#)
- Resolution: Unit resolution for both Q1 and Q3.[\[1\]](#)
- MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Declustering Potential (DP) (V)	Collision Energy (CE) (V)
Buprenorphine	468.3	396.3	70	95	54
Buprenorphine-d4	472.3	415.3	70	108	49

Table 2: MRM

Transitions

and

Compound

Parameters.

[\[1\]](#)

Method Validation Data

The method was validated for linearity, accuracy, precision, recovery, and matrix effect. A summary of the validation results is presented below.

Parameter	Buprenorphine
Linearity Range	25.0 - 10,000 pg/mL
Correlation Coefficient (r^2)	> 0.99
Lower Limit of Quantification (LLOQ)	25.0 pg/mL
Intra-day Precision (%CV)	< 11.0%
Inter-day Precision (%CV)	< 11.0%
Intra-day Accuracy (%Bias)	< 11.0%
Inter-day Accuracy (%Bias)	< 11.0%
Recovery	81.8 - 88.8%
Matrix Effect	95.6 - 97.4%

Table 3: Summary of Method Validation Data for Buprenorphine in Human Plasma.[1][2]

Experimental Workflow



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Caption: HPLC-MS/MS workflow for buprenorphine quantification.

Conclusion

The HPLC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of buprenorphine in human plasma. The simple liquid-

liquid extraction protocol offers high recovery and minimal matrix effects.[1] The method is suitable for high-throughput analysis in various research and clinical settings.

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References

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